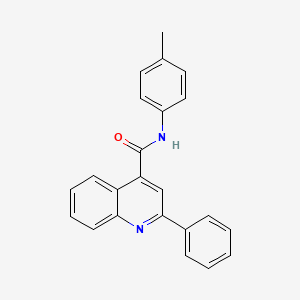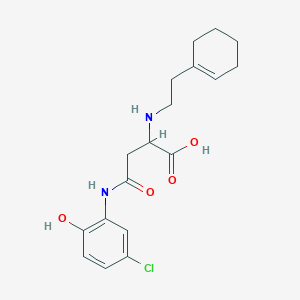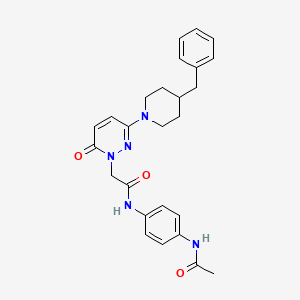
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a tert-butyl group, a chloropyridinyl group, a methoxy group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The tert-butyl group is introduced via alkylation reactions, while the chloropyridinyl and methoxy groups are incorporated through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH would be essential to optimize the production process.
化学反応の分析
Types of Reactions
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloropyridinyl group can introduce various functional groups such as amines or thiols.
科学的研究の応用
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloropyridinyl and methoxy groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- 5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C16H19ClN2O3S |
|---|---|
分子量 |
354.9 g/mol |
IUPAC名 |
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-16(2,3)11-5-7-13(22-4)14(9-11)23(20,21)19-15-8-6-12(17)10-18-15/h5-10H,1-4H3,(H,18,19) |
InChIキー |
QYSLYXXSBHWSBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)

![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
![1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one](/img/structure/B15105894.png)
![methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15105908.png)

![N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B15105920.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide](/img/structure/B15105930.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide](/img/structure/B15105938.png)
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B15105939.png)
![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B15105951.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15105971.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B15105977.png)
